Cas no 1954-45-6 (2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid)

2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid is a synthetic tryptophan derivative characterized by the presence of a 4-methylindole moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to naturally occurring amino acids, making it a potential precursor for peptide synthesis or enzyme inhibition studies. The methyl substitution at the indole ring enhances its stability and may influence binding affinity in biological systems. Its well-defined molecular structure allows for precise modifications, facilitating investigations into receptor interactions or metabolic pathways. The compound is typically supplied in high purity, ensuring reproducibility in experimental applications.
2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid structure
1954-45-6 structure
Product Name:2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
CAS No:1954-45-6
MF:C12H14N2O2
MW:218.251762866974
MDL:MFCD00055987
CID:159952
PubChem ID:96374
Update Time:2025-10-31

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • DL-Tryptophan,4-methyl-
    • 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
    • 4-METHYL-DL-TRYPTOPHAN
    • H-4-Me-DL-Trp-OH
    • H-Trp(4-Me)-OH
    • 4-Methyltryptophan
    • AmbotzHAA7810
    • DL-Tryptophan,4-methyl
    • CS-W020502
    • DS-13334
    • 4-Methyltryptophan #
    • AKOS022926987
    • SCHEMBL109837
    • EN300-369975
    • M-5000
    • EINECS 217-785-2
    • NSC-71048
    • 1954-45-6
    • CHEMBL563629
    • NSC 71048
    • SCHEMBL18028997
    • NSC71048
    • 2-amino-3-(4-methyl-1H-indol-3-yl)propanoicacid
    • FT-0619080
    • A934658
    • F52887
    • FPJGLSZLQLNZIW-UHFFFAOYSA-N
    • DL-2-Amino-3-(4-methylindolyl)propionic acid
    • Tryptophan, 4-methyl-
    • SY263324
    • MFCD00055987
    • propanoic acid, 2-amino-3-(4-methylindol-3-yl) -
    • MDL: MFCD00055987
    • Inchi: 1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)
    • InChI Key: FPJGLSZLQLNZIW-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CNC2C=CC=C(C)C1=2)N)=O

Computed Properties

  • Exact Mass: 218.10600
  • Monoisotopic Mass: 218.105528
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.7
  • Topological Polar Surface Area: 79.1

Experimental Properties

  • Density: 1.313
  • Boiling Point: 454.1 °C at 760 mmHg
  • Flash Point: 228.4 °C
  • PSA: 79.11000
  • LogP: 2.13100

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Security Information

  • Storage Condition:2-8°C

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1954-45-6)2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Order Number:A934658
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:15
Price ($):234.0/900.0
Email:sales@amadischem.com

Additional information on 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

2-Amino-3-(4-Methyl-1H-Indol-3-Yl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1954-45-6, commonly referred to as 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a heterocyclic aromatic structure containing nitrogen and is known for its diverse biological activities. The presence of the amino and carboxylic acid groups further enhances its functional versatility, making it a valuable molecule for both academic research and industrial applications.

2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid exhibits a fascinating array of chemical properties due to its molecular architecture. The indole moiety is a key structural element, contributing to the compound's ability to participate in various chemical reactions and interactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Researchers have explored its role in drug design, where it serves as a scaffold for creating compounds with enhanced bioavailability and target specificity.

One of the most notable aspects of this compound is its ability to engage in hydrogen bonding due to the presence of both amino and carboxylic acid groups. This property is crucial in determining its solubility, stability, and reactivity under different conditions. Moreover, the methyl substitution on the indole ring introduces steric effects that can influence the molecule's conformational flexibility and electronic properties. These characteristics make 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid an ideal candidate for exploring supramolecular chemistry and self-assembling systems.

In terms of synthesis, 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid can be prepared through various routes, including condensation reactions, nucleophilic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.

The applications of 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid span across multiple disciplines. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. Additionally, studies have shown that this compound exhibits antioxidant properties, making it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders.

Recent research has also delved into the use of 2-amino-3-(4-methyl-1H-indol-3-y l)propanoic acid in materials science. Its unique electronic properties make it suitable for applications in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Scientists have explored its role as a dopant in organic field-effect transistors (OFETs), where it enhances charge carrier mobility and device performance.

In conclusion, 2-amino-3-(4-methyl -1H-indol -3 -yl )propanoic acid (CAS No. 1954 -45 -6 ) stands out as a multifaceted compound with immense potential across various scientific domains. Its structural features, chemical reactivity, and functional versatility continue to inspire innovative research directions. As advancements in synthetic methodologies and material characterization techniques unfold, this compound is poised to play an even more significant role in shaping future discoveries in chemistry and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1954-45-6)2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
A934658
Purity:99%/99%
Quantity:1g/5g
Price ($):234.0/900.0
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